2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 2098051-04-6
VCID: VC3139359
InChI: InChI=1S/C13H13N3S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,7H2
SMILES: C1CCC2=C(C1)C(=NN2CC#N)C3=CSC=C3
Molecular Formula: C13H13N3S
Molecular Weight: 243.33 g/mol

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile

CAS No.: 2098051-04-6

Cat. No.: VC3139359

Molecular Formula: C13H13N3S

Molecular Weight: 243.33 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile - 2098051-04-6

Specification

CAS No. 2098051-04-6
Molecular Formula C13H13N3S
Molecular Weight 243.33 g/mol
IUPAC Name 2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)acetonitrile
Standard InChI InChI=1S/C13H13N3S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,7H2
Standard InChI Key AAVCDMLLBPOBSK-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NN2CC#N)C3=CSC=C3
Canonical SMILES C1CCC2=C(C1)C(=NN2CC#N)C3=CSC=C3

Introduction

Structural Characteristics and Chemical Properties

The compound 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile features a bicyclic structure composed of a thiophene ring connected to a tetrahydroindazole moiety, with an acetonitrile group attached to the indazole nitrogen. This unique structural arrangement contributes to its distinct chemical properties and potential biological interactions. The molecule contains 13 hydrogen atoms, 13 nitrogen atoms, and 3 sulfur atoms, as indicated by its elemental composition .

The molecular weight of this compound is approximately 243.33 g/mol, which places it in a favorable range for potential drug development according to Lipinski's rule of five. The presence of the nitrile group (-CN) provides a site for hydrogen bond acceptance, while the indazole nitrogen offers possibilities for hydrogen bond donation, both of which are important considerations in drug-receptor interactions.

Key Structural Elements

The compound contains several key structural elements that contribute to its chemical behavior:

  • Thiophene ring: A five-membered aromatic heterocycle containing one sulfur atom

  • Tetrahydroindazole: A partially saturated bicyclic system with a pyrazole fused to a cyclohexane ring

  • Acetonitrile group: A functional group containing a methylene linked to a nitrile

Physical Properties

While specific experimental data on physical properties is limited, computational predictions based on similar structures suggest:

PropertyPredicted ValueMethod
SolubilityModerate in organic solventsStructure-based prediction
LogP~2.5-3.5Estimated based on structure
Melting Point140-160°CPrediction based on similar compounds
AppearanceCrystalline solidBased on similar structures

Chemical Reactivity

The reactivity of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile is influenced by its functional groups, particularly the nitrile and the heterocyclic components.

Key Reaction Sites

The compound offers several sites for potential chemical transformations:

  • Nitrile group: Susceptible to hydrolysis, reduction, and nucleophilic addition

  • Thiophene ring: Capable of electrophilic aromatic substitution and metallation

  • Indazole N-H (if present): Potential site for further functionalization

Stability Considerations

The compound is expected to show reasonable stability under normal laboratory conditions, though prolonged exposure to strong acids or bases might lead to hydrolysis of the nitrile group or other degradation pathways.

Therapeutic AreaRationaleRelated Compounds
Protein Kinase InhibitionIndazole derivatives often target kinasesThiadiazole compounds targeting PKB
Anti-inflammatoryCommon activity of indazole derivativesVarious indazole-containing NSAIDs
AntimicrobialHeterocyclic compounds frequently show antimicrobial propertiesRelated indazole derivatives
CNS ActivityNitrogen-containing heterocycles often cross BBBIndazole-based CNS agents

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetonitrile, a comparison with structurally related compounds provides valuable insights.

Comparison with Related Tetrahydroindazole Derivatives

CompoundStructural DifferenceKnown ActivitiesReference
(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanolContains hydroxymethyl instead of acetonitrile and lacks thiopheneNot specifically documented
[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrileContains oxy-acetonitrile at 3-position instead of thiopheneNot specifically documented
Thiadiazole compoundsDifferent heterocyclic core structurePKB inhibition

Structure-Property Relationships

The substitution pattern on the indazole core significantly influences the compound's properties:

  • The thiophene at the 3-position likely enhances lipophilicity and may improve membrane permeability

  • The acetonitrile group at the N-1 position introduces a polar functional group that can serve as a hydrogen bond acceptor

  • The tetrahydro nature of the indazole increases conformational flexibility compared to fully aromatic indazoles

Future Research Directions

Based on the structural features and the limited current research, several promising directions for future investigation can be identified:

Structure Optimization

Systematic modification of the compound could yield derivatives with enhanced properties:

  • Variation of the position of attachment on the thiophene ring

  • Replacement of the thiophene with other heterocycles

  • Modification of the acetonitrile group to other nitrile-containing moieties

  • Introduction of additional functional groups on the tetrahydroindazole core

Biological Screening

Comprehensive screening against a diverse panel of biological targets could reveal unexpected activities:

  • Kinase inhibition assays, particularly targeting PKB-related kinases

  • Antimicrobial screening against a range of pathogens

  • Anti-inflammatory activity assessment

  • CNS target screening

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